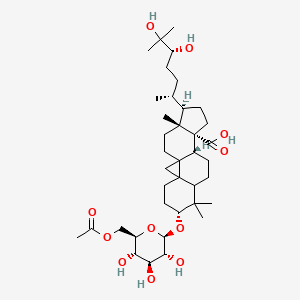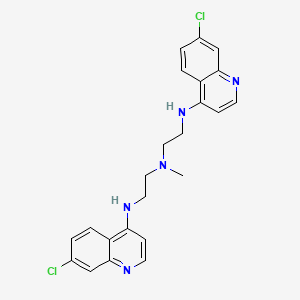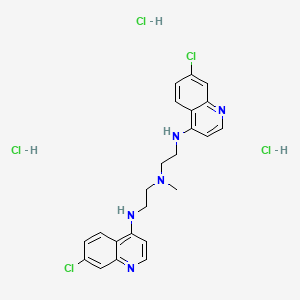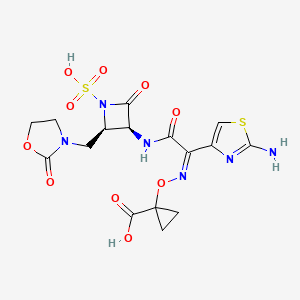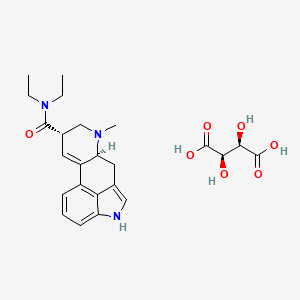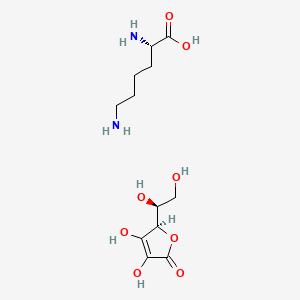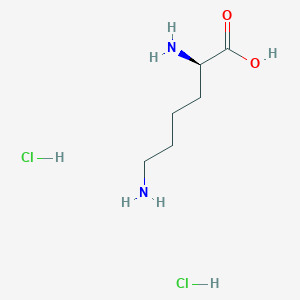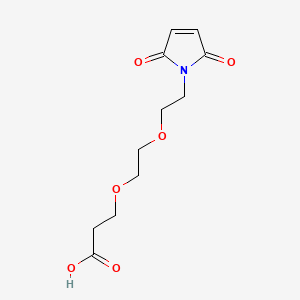
Acide Mal-PEG2
Vue d'ensemble
Description
Mal-PEG2-acid is a polyethylene glycol derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .
Applications De Recherche Scientifique
Mal-PEG2-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the conjugation of biomolecules, such as proteins and peptides, for various biological studies.
Medicine: Employed in the development of antibody-drug conjugates and other therapeutic agents.
Industry: Utilized in the production of advanced materials and drug delivery systems
Mécanisme D'action
Target of Action
Mal-PEG2-acid is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its primary targets are biomolecules with a thiol group . The maleimide group in Mal-PEG2-acid reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Mode of Action
The mode of action of Mal-PEG2-acid involves its interaction with its targets, primarily biomolecules with a thiol group . The maleimide group in Mal-PEG2-acid reacts with a thiol group to form a covalent bond . This reaction enables the connection of the biomolecule with a thiol, which is crucial in the synthesis of ADCs and PROTACs .
Biochemical Pathways
It’s known that mal-peg2-acid plays a crucial role in the synthesis of adcs and protacs . These compounds are designed to target specific proteins for degradation, thereby affecting the biochemical pathways in which these proteins are involved.
Pharmacokinetics
It’s known that the hydrophilic peg spacer in mal-peg2-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Mal-PEG2-acid’s action primarily involve the formation of a covalent bond with biomolecules containing a thiol group . This reaction is crucial in the synthesis of ADCs and PROTACs , which are designed to target specific proteins for degradation. The degradation of these proteins can lead to various cellular effects, depending on the functions of the targeted proteins.
Action Environment
It’s known that the hydrophilic peg spacer in mal-peg2-acid increases its solubility in aqueous media , suggesting that the compound’s action and stability might be influenced by the hydration level of its environment.
Analyse Biochimique
Biochemical Properties
The maleimide group in Mal-PEG2-acid can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This property is particularly useful in bio-conjugation processes, where Mal-PEG2-acid serves as a linker molecule . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Cellular Effects
Given its role in the synthesis of ADCs and PROTACs , it can be inferred that the cellular effects of Mal-PEG2-acid would largely depend on the specific biomolecules it is conjugated with. For instance, when conjugated with a cytotoxic drug in an ADC, Mal-PEG2-acid could facilitate the delivery of the drug to target cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Mal-PEG2-acid is primarily based on its ability to form covalent bonds with thiol groups and primary amine groups . This allows Mal-PEG2-acid to link biomolecules together, such as in the creation of ADCs . The exact effects at the molecular level would depend on the specific biomolecules that Mal-PEG2-acid is conjugated with.
Metabolic Pathways
Given its role as a linker in ADCs and PROTACs , it is likely that the metabolic pathways it is involved in would depend on the specific biomolecules it is conjugated with.
Transport and Distribution
The transport and distribution of Mal-PEG2-acid within cells and tissues would largely depend on the specific biomolecules it is conjugated with. As a linker molecule, Mal-PEG2-acid itself does not have any known interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of Mal-PEG2-acid would depend on the specific biomolecules it is conjugated with. As a linker molecule, Mal-PEG2-acid itself does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-PEG2-acid is synthesized through a series of chemical reactions involving the conjugation of maleimide and polyethylene glycol with a terminal carboxylic acid. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as succinimidyl carbonate to introduce reactive groups.
Conjugation with Maleimide: The activated polyethylene glycol is then reacted with maleimide under controlled conditions to form the maleimide-polyethylene glycol intermediate.
Introduction of Carboxylic Acid: The maleimide-polyethylene glycol intermediate is further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group.
Industrial Production Methods
Industrial production of Mal-PEG2-acid involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG2-acid undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds.
Common Reagents and Conditions
Thiol Groups: The maleimide group reacts with thiol groups under mild conditions (pH 6.5-7.5) to form thioether linkages.
Primary Amine Groups: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form stable amide bonds
Major Products Formed
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed from the reaction of the terminal carboxylic acid with primary amine groups
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mal-PEG1-acid
- Mal-PEG3-acid
- Mal-PEG4-acid
- Mal-PEG5-acid
- Mal-PEG6-acid
Uniqueness
Mal-PEG2-acid is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and reactivity. The maleimide group allows for precise conjugation with thiol groups, while the terminal carboxylic acid enables stable amide bond formation with primary amine groups. This combination of properties makes Mal-PEG2-acid a versatile and valuable compound in various scientific research applications .
Propriétés
IUPAC Name |
3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6/c13-9-1-2-10(14)12(9)4-6-18-8-7-17-5-3-11(15)16/h1-2H,3-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDOUPVKVGPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145617 | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374666-32-6 | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374666-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mal-PEG2-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


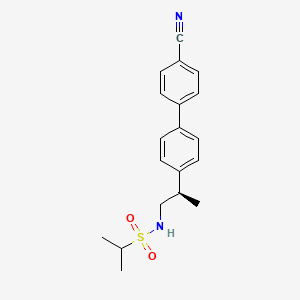
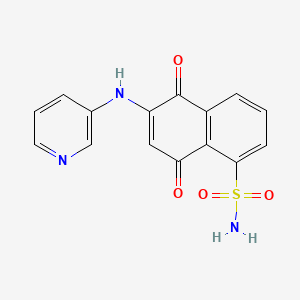
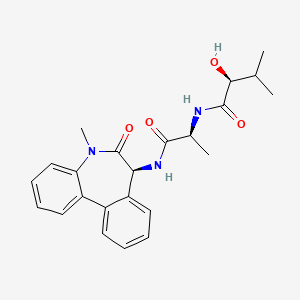

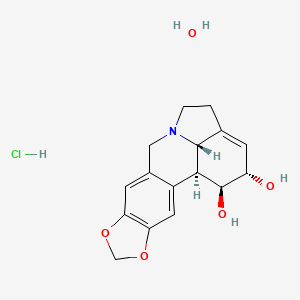
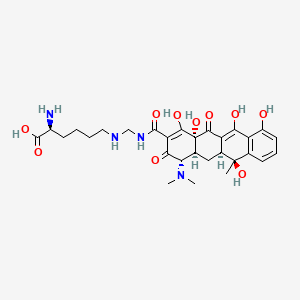
![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)
